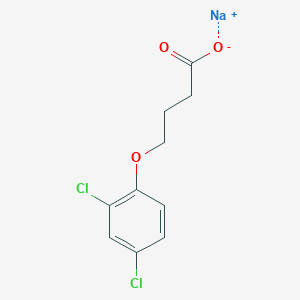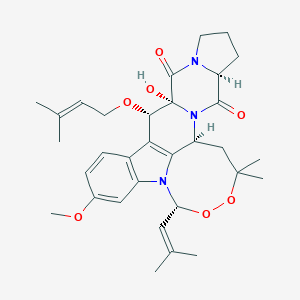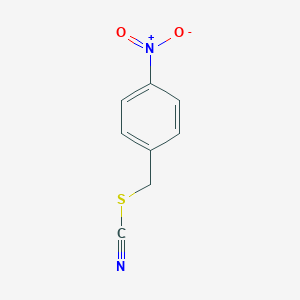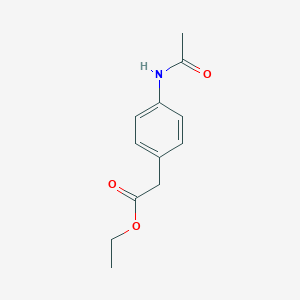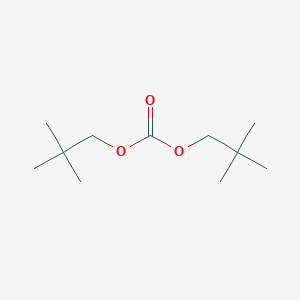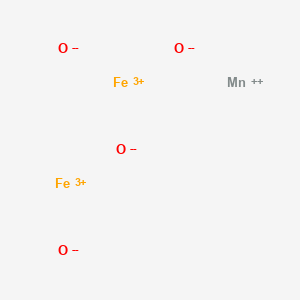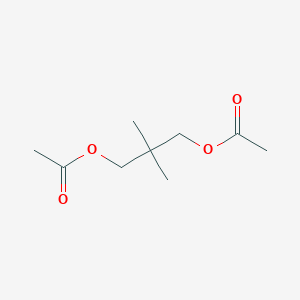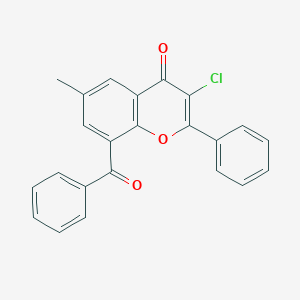
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- is a chemical compound that belongs to the chromone family. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, is not fully understood. However, it has been suggested that it exerts its biological effects through various mechanisms, such as inhibition of inflammatory mediators, scavenging of reactive oxygen species, modulation of signaling pathways, and regulation of gene expression.
Biochemical And Physiological Effects
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, it has been reported to regulate gene expression and enzyme activity.
Advantages And Limitations For Lab Experiments
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its biological activities are well documented. However, there are also limitations to its use in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for the study of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on enzyme activity and protein expression, which may provide insights into its mechanism of action. Furthermore, there is a need to investigate its pharmacokinetics and pharmacodynamics to determine its bioavailability and efficacy in vivo. Finally, there is a need to develop new synthetic methods for chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, to improve its solubility and bioavailability.
Synthesis Methods
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 3-chloro-6-methyl-2-phenylphenol in the presence of a Lewis acid catalyst. Another method is the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Scientific Research Applications
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been investigated for its effects on enzyme activity and protein expression.
properties
CAS RN |
13179-04-9 |
|---|---|
Product Name |
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- |
Molecular Formula |
C23H15ClO3 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
8-benzoyl-3-chloro-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H15ClO3/c1-14-12-17(20(25)15-8-4-2-5-9-15)23-18(13-14)21(26)19(24)22(27-23)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
AFCVPUNRFGZZJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
Other CAS RN |
13179-04-9 |
synonyms |
8-Benzoyl-3-chloro-6-methyl-2-phenylchromone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



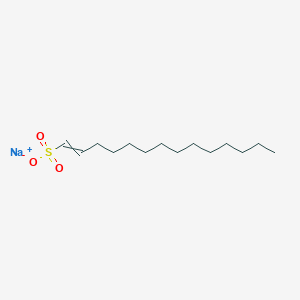
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
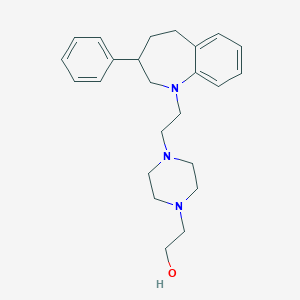
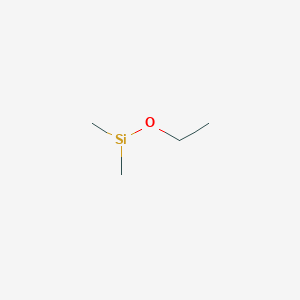

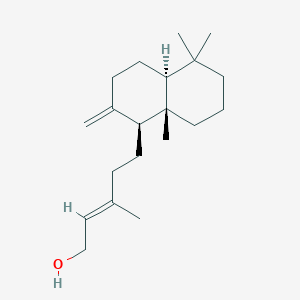
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
